2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile
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Overview
Description
2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds, such as n-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, have shown promising antimicrobial, antitubercular, and anti-hiv activities .
Mode of Action
It is known that similar compounds interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments .
Biochemical Pathways
It is known that similar compounds have demonstrated antitumor properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities .
Preparation Methods
The synthesis of 2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(methylthio)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazoline from anthranilic acid.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with different aryl amines to yield the desired compound.
Reaction Conditions: The reactions are generally carried out under reflux conditions in solvents like acetonitrile.
Chemical Reactions Analysis
2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its potential anticancer properties are being explored for developing new cancer treatments.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile is unique due to its combined triazole and quinazoline moieties. Similar compounds include:
- N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 2-hetaryl-[1,2,4]triazolo[1,5-c]quinazolines
These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5S/c18-10-11-23-17-19-14-9-5-4-8-13(14)16-20-15(21-22(16)17)12-6-2-1-3-7-12/h1-9H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKUOJKGCAJXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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